molecular formula C9H19NO B2601479 2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine CAS No. 1546681-31-5

2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine

Cat. No. B2601479
CAS RN: 1546681-31-5
M. Wt: 157.257
InChI Key: GNBOIKMRMJSAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Methoxymethyl)cyclopentyl]ethan-1-amine, also known as MPCE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Ethylene Oligomerization Studies

  • Study: "Ethylene oligomerization studies by nickel(ii) complexes chelated by (amino)pyridine ligands: experimental and density functional theory studies" by Nyamato, Ojwach, & Akerman (2016) in Dalton Transactions.
  • Findings: This study discusses the reduction of imine compounds, including variants of the compound , into their corresponding amine analogues. These compounds were then used with nickel(II) complexes, demonstrating active catalysts in ethylene oligomerization, producing mostly ethylene dimers (Nyamato, Ojwach, & Akerman, 2016).

Palladium(II) Complexes as Catalysts

  • Study: "Palladium(II) complexes of (pyridyl)imine ligands as catalysts for the methoxycarbonylation of olefins" by Zulu, Nyamato, Tshabalala, & Ojwach (2020) in Inorganica Chimica Acta.
  • Findings: The paper investigates reactions involving the compound and its role in forming active catalysts for methoxycarbonylation of higher olefins, influencing the structure and olefin chain length (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).

Organocatalytic Desymmetrization

  • Study: "Enantioselective Organocatalytic Desymmetrization of Cyclopentene-1,3-diones through Formal C(sp2)-H Amidation" by Liang, Zhou, Zheng, & Wang (2019) in The Journal of Organic Chemistry.
  • Findings: This research demonstrates an efficient method to synthesize enantioenriched chiral cyclopentenyl amines, highlighting the compound's role in the reaction process (Liang, Zhou, Zheng, & Wang, 2019).

Catalytic Amination Studies

  • Study: "Catalytic amination of 1-methoxy-2-propanol over silica supported nickel: Study of the influence of the reaction parameters" by Bassili & Baiker (1990) in Applied Catalysis.
  • Findings: This study details the amination of 1-methoxy-2-propanol by ammonia, where the compound demonstrates high selectivity as a reaction product (Bassili & Baiker, 1990).

Amino-Alcohol Ligands

  • Study: "Amino-alcohol ligands: synthesis and structure of N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and its salts, and an assessment of its fitness and that of related ligands for complexing metal ions" by de Sousa, Fernandes, Padayachy, & Marques (2010) in Inorganic Chemistry.
  • Findings: This research involves the synthesis and solid-state structure of amino-alcohol ligands, including derivatives of the compound, assessing their fitness for coordinating metal ions (de Sousa, Fernandes, Padayachy, & Marques, 2010).

properties

IUPAC Name

2-[1-(methoxymethyl)cyclopentyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-11-8-9(6-7-10)4-2-3-5-9/h2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBOIKMRMJSAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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